molecular formula C6H10O3 B1425570 2-(3-Methyloxetan-3-YL)acetic acid CAS No. 933727-35-6

2-(3-Methyloxetan-3-YL)acetic acid

Cat. No. B1425570
CAS RN: 933727-35-6
M. Wt: 130.14 g/mol
InChI Key: CWBDORJPANBOOX-UHFFFAOYSA-N
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Description

“2-(3-Methyloxetan-3-YL)acetic acid” is a chemical compound. Its IUPAC name is lithium 2-(3-methyloxetan-3-yl)acetate . It is a white to yellow solid .


Molecular Structure Analysis

The molecular weight of “2-(3-Methyloxetan-3-YL)acetic acid” is 136.08 . The InChI code for this compound is 1S/C6H10O3.Li/c1-6(2-5(7)8)3-9-4-6;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 .


Physical And Chemical Properties Analysis

“2-(3-Methyloxetan-3-YL)acetic acid” is a white to yellow solid . It has a molecular weight of 136.08 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Research demonstrates the synthesis of new derivatives of 2-(3-Methyloxetan-3-YL)acetic acid, focusing on their physical-chemical properties and structure confirmation through elemental analysis and spectroscopy. These derivatives have been studied for their acute toxicity, showing generally low toxicity levels (Salionov, 2015).

  • Molecular Structure and Auxin Activity : Studies have examined the auxin activity and molecular structure of compounds related to 2-(3-Methyloxetan-3-YL)acetic acid, such as 2-Methylindole-3-acetic acid. These investigations aim to understand the plant-growth promoting activities of such compounds (Antolić et al., 2004).

Biomedical Applications

  • DNA Hybridization Electrochemical Sensor : Research has shown the use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) for application in electrochemical hybridization sensors, an area relevant to 2-(3-Methyloxetan-3-YL)acetic acid (Cha et al., 2003).

  • Anticonvulsant Activity : Derivatives of 2-(3-Methyloxetan-3-YL)acetic acid have been studied for their anticonvulsant activities, with a focus on synthesizing a series of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides. This research suggests positive correlations between molecular docking results and in vivo anticonvulsant effects (El Kayal et al., 2019).

Catalytic Applications

  • Catalysis in Chemical Synthesis : The compound has been utilized in the development of efficient and sustainable synthesis methods, such as the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions, demonstrating its role in facilitating atom economical and environmentally benign synthesis processes (Tortoioli et al., 2020).

Safety and Hazards

The compound has some safety concerns. It has been labeled with the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(3-methyloxetan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2-5(7)8)3-9-4-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBDORJPANBOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716619
Record name (3-Methyloxetan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyloxetan-3-YL)acetic acid

CAS RN

933727-35-6
Record name (3-Methyloxetan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methyloxetan-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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